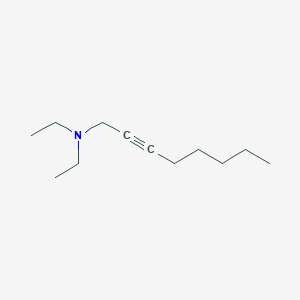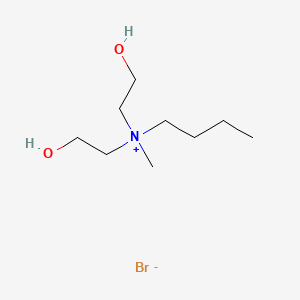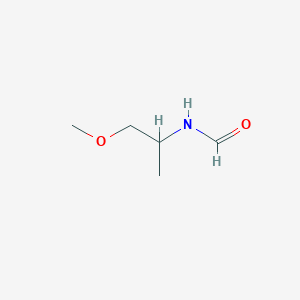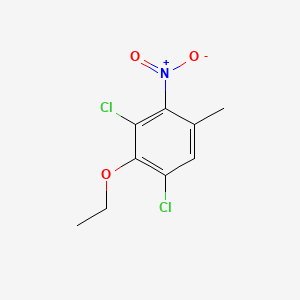
n,n-Diethyloct-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Diethyloct-2-yn-1-amine: is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound has a unique structure with an alkyne group (a carbon-carbon triple bond) at the second position and two ethyl groups attached to the nitrogen atom. The presence of the alkyne group makes it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines involves the alkylation of ammonia with alkyl halides.
Reductive Amination: Another method involves the reductive amination of oct-2-yn-1-one with diethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of n,n-Diethyloct-2-yn-1-amine typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n,n-Diethyloct-2-yn-1-amine can undergo oxidation reactions to form corresponding oximes or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines and alkynes.
Applications De Recherche Scientifique
Chemistry: n,n-Diethyloct-2-yn-1-amine is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a ligand for certain receptors and enzymes, providing insights into their mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and specialty chemicals. Its reactivity with various functional groups makes it a versatile building block for creating materials with specific properties .
Mécanisme D'action
The mechanism of action of n,n-Diethyloct-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .
Comparaison Avec Des Composés Similaires
n,n-Dimethyloct-2-yn-1-amine: Similar structure but with methyl groups instead of ethyl groups.
n,n-Diethylhex-2-yn-1-amine: Similar structure but with a shorter carbon chain.
n,n-Diethylbut-2-yn-1-amine: Similar structure but with an even shorter carbon chain
Uniqueness: n,n-Diethyloct-2-yn-1-amine is unique due to its specific combination of an alkyne group and ethyl groups attached to the nitrogen atom. This combination provides distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
66894-62-0 |
|---|---|
Formule moléculaire |
C12H23N |
Poids moléculaire |
181.32 g/mol |
Nom IUPAC |
N,N-diethyloct-2-yn-1-amine |
InChI |
InChI=1S/C12H23N/c1-4-7-8-9-10-11-12-13(5-2)6-3/h4-9,12H2,1-3H3 |
Clé InChI |
XYVHZKNNMVFQTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)

![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)






![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)

